![molecular formula C8H16O2 B14467924 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane CAS No. 66551-00-6](/img/structure/B14467924.png)
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a propan-2-yl group and an ethenyl group connected through an oxygen bridge, making it a unique structure within the ether family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane typically involves the reaction of propan-2-ol with an appropriate ethenylating agent under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide ion from propan-2-ol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow process, where reactants are continuously fed into a reactor and products are continuously removed. This method ensures a steady supply of the compound and can be optimized for higher yields and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to ethyl derivatives.
Substitution: Formation of alcohols and other ether derivatives.
Scientific Research Applications
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ether linkage and functional groups allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl ether: Similar in structure but lacks the ethenyl group.
Ethyl vinyl ether: Contains an ethenyl group but differs in the alkyl group attached to the oxygen.
Propan-2-yl methyl ether: Similar alkyl group but different overall structure.
Uniqueness
2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane is unique due to its combination of a propan-2-yl group and an ethenyl group connected through an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
66551-00-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyethenoxy)propane |
InChI |
InChI=1S/C8H16O2/c1-7(2)9-5-6-10-8(3)4/h5-8H,1-4H3 |
InChI Key |
KMZVODCTGQDGME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=COC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


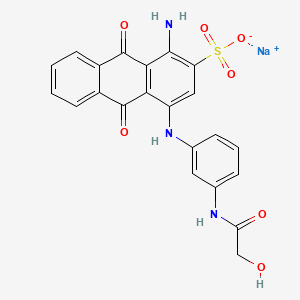
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)

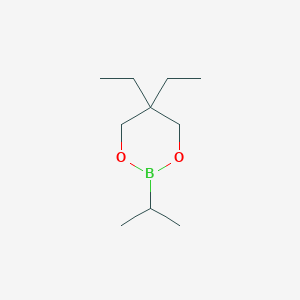
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
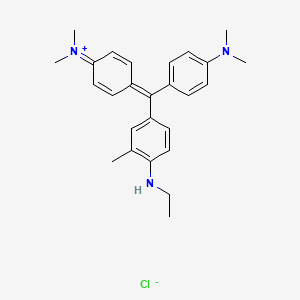
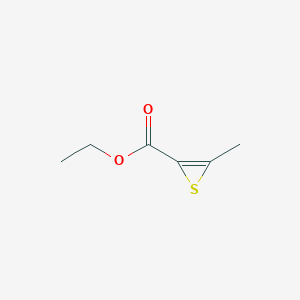
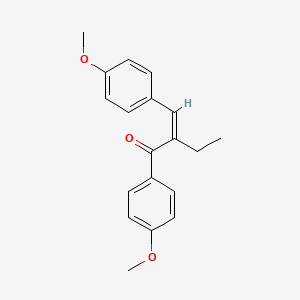
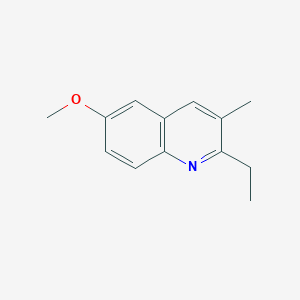
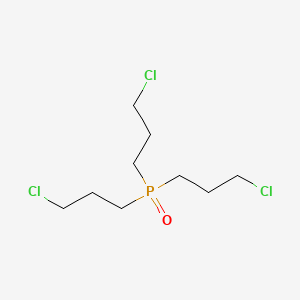

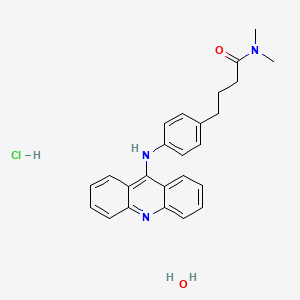
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
